N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Descripción
N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazinone core substituted with a phenyl group at position 2 and an acetamide moiety at position 3. The N-substituent on the acetamide is a 3,5-dimethoxyphenyl group, which introduces electron-donating methoxy groups that may enhance solubility and modulate binding interactions.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-29-17-10-16(11-18(12-17)30-2)23-21(27)14-25-8-9-26-20(22(25)28)13-19(24-26)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYGXROQBGNWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, a compound with the CAS number 1021020-49-4, belongs to a class of pyrazolo derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is with a molecular weight of 405.4 g/mol. The compound features a complex structure that includes a pyrazolo core which is known for its interaction with various biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₅O₄ |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1021020-49-4 |
Anticancer Properties
Recent studies have indicated that pyrazolo derivatives exhibit significant anticancer activity. For instance, N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.
The compound appears to inhibit the activity of specific kinases involved in cancer progression. For example, it has been reported to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual action leads to enhanced apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation in various models.
In Vitro Studies
Table 1 summarizes the inhibitory effects of the compound on key inflammatory mediators:
| Mediator | IC₅₀ (μM) |
|---|---|
| COX-1 | 19.45 ± 0.07 |
| COX-2 | 31.4 ± 0.12 |
These results indicate that N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide possesses promising anti-inflammatory properties comparable to established anti-inflammatory drugs like celecoxib.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer potential of N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide against several cancer cell lines including breast and lung cancer cells. The study utilized various assays to assess cell viability and apoptosis induction.
Findings
The compound was found to significantly reduce cell viability in treated groups compared to controls. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating elevated apoptosis levels.
Study on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound using carrageenan-induced paw edema models in rats. The results showed a marked reduction in edema formation compared to controls.
Results Summary
The effective dose (ED₅₀) for reducing inflammation was calculated at approximately 9.17 μM, demonstrating its potential as an effective anti-inflammatory agent.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
The pyrazolo[1,5-a]pyrazinone core in the target compound differs from pyrazolo[1,5-a]pyrimidine analogs (e.g., F-DPA and DPA-714) by replacing a pyrimidine nitrogen with a carbon atom (pyrazine ring). For example, F-DPA (a pyrazolo[1,5-a]pyrimidine) has been used in PET imaging due to its high affinity for translocator protein (TSPO) . The pyrazine-based target compound may exhibit distinct pharmacokinetic or binding profiles.
Triazolo and Quinazoline Derivatives
Compounds like 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 83, ) incorporate triazolo or quinazoline moieties. These structures differ in ring size and nitrogen positioning, leading to variations in hydrogen-bonding capacity and steric bulk. For instance, quinazoline derivatives in demonstrated antimicrobial activity against plant pathogens, suggesting divergent biological targets compared to pyrazolo-pyrazines .
Substituent Variations in Acetamide Derivatives
N-Substituent Modifications
The 3,5-dimethoxyphenyl group on the acetamide distinguishes the target compound from analogs such as:
- N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (): The 4-chlorobenzyl group introduces an electron-withdrawing chlorine atom, which may enhance metabolic stability but reduce solubility.
- N-(3-Methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (): A single methoxy group at position 3 likely results in lower polarity compared to the target compound’s 3,5-dimethoxy substitution .
Table 1: Substituent Effects on Molecular Properties
Phenyl Group Modifications at Position 2
The phenyl group at position 2 of the pyrazolo-pyrazine core is conserved in many analogs (e.g., MK71 and MK72 in ). However, substitutions like p-tolyl (MK71) or 4-fluorophenyl (MK72) on pyrazolo[1,5-a]pyrimidinones suggest that steric and electronic tuning at this position can influence target selectivity. The target compound’s unmodified phenyl group may prioritize simplicity in synthesis over optimized binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
